1,2,3-Butanetriol, (2S,3S)-

Stereochemistry Chiral pool synthesis Natural product chemistry

(2S,3S)-1,2,3-Butanetriol (CAS 122920-28-9) is the single enantiomer of butane-1,2,3-triol bearing the (2S,3S) absolute configuration. It is a C4 chiral triol (molecular formula C₄H₁₀O₃, MW 106.12 g/mol) and belongs to the class of enantiopure polyol building blocks used in asymmetric synthesis.

Molecular Formula C4H10O3
Molecular Weight 106.12 g/mol
CAS No. 122920-28-9
Cat. No. B12682658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Butanetriol, (2S,3S)-
CAS122920-28-9
Molecular FormulaC4H10O3
Molecular Weight106.12 g/mol
Structural Identifiers
SMILESCC(C(CO)O)O
InChIInChI=1S/C4H10O3/c1-3(6)4(7)2-5/h3-7H,2H2,1H3/t3-,4-/m0/s1
InChIKeyYAXKTBLXMTYWDQ-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Baseline of (2S,3S)-1,2,3-Butanetriol (CAS 122920-28-9) for Strategic Sourcing


(2S,3S)-1,2,3-Butanetriol (CAS 122920-28-9) is the single enantiomer of butane-1,2,3-triol bearing the (2S,3S) absolute configuration. It is a C4 chiral triol (molecular formula C₄H₁₀O₃, MW 106.12 g/mol) and belongs to the class of enantiopure polyol building blocks used in asymmetric synthesis . Unlike the racemic mixture (CAS 4435-50-1) or the (2R,3R) enantiomer, this specific stereoisomer is obtained through stereoselective synthesis from L-ascorbic acid, which establishes a defined stereochemical lineage traceable to the chiral pool [1]. The compound is typically supplied at purities exceeding 90% and is employed as a chiral synthon in medicinal chemistry and natural product synthesis programs where stereochemical integrity at C2 and C3 is non-negotiable [1].

Why Procurement of (2S,3S)-1,2,3-Butanetriol Cannot Default to Racemic or Alternative Stereoisomers


Generic substitution of (2S,3S)-1,2,3-butanetriol with racemic 1,2,3-butanetriol (CAS 4435-50-1) or its (2R,3R) enantiomer introduces variable stereochemical composition that can derail downstream diastereoselective transformations. The four stereoisomers of butane-1,2,3-triol (2R,3R; 2S,3S; 2R,3S; 2S,3R) exhibit distinct reactivity in chiral environments—the (2S,3S) and (2R,3R) pair are enantiomers, while (2R,3S) and (2S,3R) represent the meso/erythro diastereomeric series [1]. In practice, (2S,3S)-configured intermediates have been explicitly used to construct the oxetane sugar moiety of oxetanocin A, a naturally occurring antiviral nucleoside; substituting the opposite enantiomer would yield the non-natural antipode with divergent biological activity [2]. Furthermore, benzeneboronate derivatization studies demonstrate that L-erythro-butane-1,2,3-triol (corresponding to the 2S,3S or 2R,3R configuration) forms isomerically distinct boronate esters whose distribution is governed by conformational effects—meaning that even protected derivatives of different stereoisomers are not functionally interchangeable in downstream synthetic sequences [3].

Quantitative Differentiation Evidence for (2S,3S)-1,2,3-Butanetriol Against Closest Analogs


Absolute Stereochemical Assignment via Chiral-Pool Derivation from L-Ascorbic Acid

The (2S,3S) absolute configuration of this butanetriol is established by its synthetic derivation from L-ascorbic acid through a published route; the method yields the 2S,3S-configured triol exclusively, whereas the (2R,3R) enantiomer requires D-isoascorbic acid as starting material [1]. This chiral-pool provenance provides a traceable stereochemical pedigree that is absent in racemic 1,2,3-butanetriol (CAS 4435-50-1), which is an undefined mixture of stereoisomers. The synthetic route proceeds through selectively protected intermediates whose optical rotations have been rigorously characterized (e.g., intermediate (2S,3R)-1,2-di-O-benzylbutane-1,2,3,4-tetrol exhibits [α]D +4.21° (c 1.46, EtOH)), providing multiple checkpoints for stereochemical verification throughout the synthesis [1].

Stereochemistry Chiral pool synthesis Natural product chemistry Quality control

Chromatographic Differentiation of Benzeneboronate Derivatives of 1,2,3-Butanetriol Stereoisomers

Benzeneboronate derivatization provides a validated analytical method to distinguish butane-1,2,3-triol stereoisomers. Bourne et al. (1973) demonstrated that the benzeneboronate esters of various triols, including L-erythro-butane-1,2,3-triol, are separable and structurally assignable; the abundance of individual benzeneboronate isomers is correlated with conformational effects unique to each stereoisomer [1]. This method enables quantitative assessment of diastereomeric and enantiomeric purity, offering a procurement-relevant specification that racemic 1,2,3-butanetriol cannot satisfy because its benzeneboronate profile would show a complex mixture of isomers from multiple stereoisomers.

Analytical chemistry Stereoisomer separation Quality assurance Derivatization

Demonstrated Utility as a Chiral Building Block in Natural Product Total Synthesis

The (2S,3S)-butanetriol scaffold has been elaborated into a versatile chiral building block for complex natural product total synthesis. Specifically, (2S,3S)-2-(4-methoxybenzyloxy)-3,4-O-(3-pentylidene)-1,3,4-butanetriol—a directly protected derivative of (2S,3S)-1,2,3-butanetriol—was synthesized on a large laboratory scale starting from dimethyl L-(+)-tartrate and demonstrated utility as a key intermediate for constructing essential structural units of complex natural products [1]. By contrast, the racemic or (2R,3R) derivatives would produce the corresponding enantiomeric or diastereomeric intermediates, which would not match the natural product's absolute stereochemistry.

Natural product synthesis Chiral building block Total synthesis Process chemistry

Role as a Key Intermediate for Oxetanocin A Sugar Moiety Construction

Chiral butanetriols prepared via the L-ascorbic acid route by Abushanab et al. have been cited as key intermediates in synthetic studies toward oxetanocin A, a naturally occurring antiviral nucleoside containing a four-membered oxetane sugar ring [1][2]. The (2S,3S) configuration of the butanetriol fragment dictates the absolute configuration of the oxetane ring in the final nucleoside. Substitution with the racemate or the (2R,3R) enantiomer would afford the unnatural antipode, which exhibits markedly different antiviral activity. A recent mini-review on oxetanocin A derivatives explicitly references the Abushanab preparation of chiral butanetriols as foundational methodology for constructing these nucleoside analogues [2].

Antiviral Nucleoside analogue Oxetanocin Medicinal chemistry

Enantioselective Synthesis of Aminobutanetriol Derivatives through Stereodivergent Hydroxymethylation

The (2S,3S)-configured 2-amino-1,3,4-butanetriol, a direct nitrogen-containing analog of the target compound, has been synthesized through stereodivergent hydroxymethylation of D-glyceraldehyde nitrones, demonstrating that the (2S,3S) diastereomer is selectively accessible by appropriate choice of reaction conditions; the (2R,3S) diastereomer is obtained under different conditions [1]. This stereodivergence highlights that the (2S,3S) and (2R,3S) configurations are not interchangeable—each requires a distinct synthetic protocol—and that purchasing the pre-formed (2S,3S)-triol avoids the need to develop and validate a stereoselective route in-house.

Asymmetric synthesis Amino alcohols β-Hydroxy-α-amino acids Chiral pool diversification

Procurement-Relevant Application Scenarios for (2S,3S)-1,2,3-Butanetriol (CAS 122920-28-9)


Construction of the Oxetane Sugar Moiety of Oxetanocin A and Structural Analogues

Medicinal chemistry groups synthesizing oxetanocin A or its analogues require a chiral C4 triol with the (2S,3S) configuration to construct the four-membered oxetane ring in the correct absolute configuration. The Abushanab methodology from L-ascorbic acid provides a validated route to the required stereoisomer [1]. Procuring the pre-formed (2S,3S)-1,2,3-butanetriol eliminates the need for in-house chiral-pool synthesis and ensures that the resulting nucleoside matches the natural product's stereochemistry—a critical factor given that enantiomeric nucleoside analogues can differ in antiviral potency by an order of magnitude or more [2].

Synthesis of Enantiopure β-Hydroxy-α-Amino Acid Building Blocks

Programs developing peptidomimetics, protease inhibitors, or other amino-acid-derived therapeutics can convert (2S,3S)-1,2,3-butanetriol into (2S,3S)-2-amino-1,3,4-butanetriol derivatives via published stereodivergent protocols [1]. These intermediates serve as C4 chiral building blocks for β-hydroxy-α-amino acids. Purchasing the (2S,3S) enantiomer avoids the diastereomeric mixtures that would result from using racemic 1,2,3-butanetriol and circumvents the need for chiral chromatographic separation of the final amino alcohol.

Large-Scale Preparation of Protected Chiral Triol Synthons for Natural Product Total Synthesis

Process chemistry groups engaged in the total synthesis of complex natural products can use (2S,3S)-1,2,3-butanetriol as the starting material for preparing selectively protected chiral triol building blocks, as demonstrated by the large-scale synthesis of (2S,3S)-2-(4-methoxybenzyloxy)-3,4-O-(3-pentylidene)-1,3,4-butanetriol from dimethyl L-(+)-tartrate [1]. The availability of validated large-scale procedures reduces scale-up risk and ensures batch-to-batch stereochemical consistency—a requirement for GMP intermediate supply.

Stereochemical Reference Standard for Butanetriol Isomer Quality Control

Analytical chemistry and quality control laboratories can employ (2S,3S)-1,2,3-butanetriol as an authentic reference standard for method development and batch-release testing of chiral butanetriol intermediates. The benzeneboronate derivatization method offers a validated framework for distinguishing the (2S,3S) configuration from other stereoisomers based on isomer-specific chromatographic or NMR signatures [1]. This application ensures that downstream users receive material of verified stereochemical purity.

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